5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMSYZIOOIWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique chemical structure that includes a cyclopropyl group, a piperazine ring, and a triazolo-pyrimidine moiety. This combination is known to enhance lipophilicity and biological activity.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Introduction of the Methoxybenzoyl Group : Involves acylation with 2-methoxybenzoyl chloride.
- Formation of the Triazolo-Pyrimidine Moiety : This is accomplished through cyclization reactions involving appropriate precursors.
Anticancer Properties
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : In related compounds, IC50 values against human cancer cell lines such as MGC-803 and HCT-116 were reported as low as 9.47 μM and 9.58 μM, respectively .
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the ERK signaling pathway .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. The piperazine ring is frequently found in bioactive molecules that target bacterial enzymes.
Other Potential Activities
Research indicates that derivatives of this compound may also possess:
- Antiviral properties , as seen in similar triazole derivatives.
- Neuroprotective effects , potentially making them candidates for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 | 9.47 | ERK pathway inhibition |
| HCT-116 | 9.58 | Apoptosis induction | |
| Antimicrobial | Various bacterial strains | Not specified | Inhibition of bacterial enzyme activity |
| Neuroprotective | Neuronal cell lines | Not specified | Modulation of neuroinflammatory pathways |
Research Insights
- A study focused on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives found that specific substitutions significantly enhanced anticancer activity compared to traditional chemotherapeutics like 5-FU .
- Another investigation highlighted the ability of triazole derivatives to inhibit tubulin polymerization, suggesting a mechanism for their antiproliferative effects against cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Table 1: Substituent Variations in Triazolopyrimidinone Derivatives
*Calculated using molecular formula.
Key Observations:
Position 5 Modifications: The cyclopropyl group (target compound, Compound 21, Catalog 120484) is a bioisostere for bulkier groups like tert-butyl () or chloromethyl (S1-TP). Cyclopropyl balances steric bulk and metabolic stability, often improving pharmacokinetics compared to halogenated or branched alkyl groups .
Position 2 Modifications: The 4-(2-methoxybenzoyl)piperazinyl group in the target compound distinguishes it from simpler piperazinyl (Catalog 120484) or aryl (S1-TP, FABP4 inhibitor) substituents.
Physicochemical and Electrochemical Properties
- The target compound’s 2-methoxybenzoyl-piperazinyl group may further stabilize the oxidized state, though experimental data are lacking .
- Lipophilicity: The FABP4 inhibitor’s phenoxymethyl group and the target compound’s 2-methoxybenzoyl likely increase logP compared to Catalog 120484’s unsubstituted piperazine, impacting membrane permeability .
Q & A
Q. What synthetic routes are commonly employed to prepare this triazolopyrimidinone derivative?
The compound is synthesized via multi-step reactions involving cyclocondensation of substituted pyrimidines with triazole precursors. A key step is the introduction of the 2-methoxybenzoyl-piperazine moiety through nucleophilic substitution or coupling reactions. For example, similar triazolopyrimidinones are synthesized by reacting 3,5-diamino-1,2,4-triazoles with β-keto esters under acidic conditions, followed by functionalization of the piperazine ring . Purity is ensured via column chromatography and recrystallization using solvents like ethanol or acetonitrile.
Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?
Structural confirmation relies on a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and piperazine ring conformation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related triazolopyrimidinones .
- HPLC-UV (e.g., using ammonium acetate buffer at pH 6.5 ) to assess purity (>98% required for pharmacological studies).
Q. What in vitro assays are typically used to evaluate its pharmacological activity?
Initial screening often includes:
- Binding affinity assays (e.g., radioligand displacement for adenosine A2A receptors, given structural similarity to inverse agonists in ).
- Enzyme inhibition studies (e.g., phosphodiesterase activity assays ).
- Cell-based cAMP modulation to assess functional antagonism/agonism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across different studies?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion concentration ). To address this:
- Standardize protocols using reference compounds (e.g., SCH 420814 ).
- Perform parallel experiments with controls under identical conditions.
- Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate results .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Structure-activity relationship (SAR) studies : Modify the cyclopropyl group or methoxybenzoyl moiety to reduce cytochrome P450-mediated oxidation.
- Isotopic labeling (e.g., deuterium at metabolically vulnerable positions) as seen in phosphodiesterase inhibitors .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated piperazine derivatives ) to enhance bioavailability.
Q. How can in vivo efficacy be evaluated in disease models, and what are common pitfalls?
- Animal models : Use transgenic mice for adenosine receptor-related disorders (e.g., Parkinson’s disease ).
- Dosing : Account for species-specific pharmacokinetics; oral bioavailability may require formulation with solubilizers (e.g., PEG 400).
- Pitfalls : Off-target effects due to piperazine’s promiscuity. Mitigate via:
- Selective receptor profiling.
- Pharmacodynamic monitoring (e.g., microdialysis for neurotransmitter levels).
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Optimize reaction conditions : Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings or microwave-assisted synthesis to enhance efficiency .
- Purification : Employ preparative HPLC with trifluoroacetic acid as a mobile-phase additive to improve separation of polar intermediates .
Q. What computational tools predict interactions between the compound and its target receptors?
- Molecular docking : Software like AutoDock Vina with receptor crystal structures (e.g., adenosine A2A PDB: 3REK ).
- Molecular dynamics simulations : Assess piperazine ring flexibility and ligand-receptor stability over time (≥100 ns trajectories recommended).
Safety and Handling
Q. What are the critical safety considerations for handling this compound?
- Storage : -20°C under nitrogen to prevent oxidation of the methoxybenzoyl group.
- Toxicity : Piperazine derivatives may exhibit neurotoxicity; use PPE and follow protocols for similar compounds in .
- Waste disposal : Incinerate in accordance with halogenated waste guidelines due to the triazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
